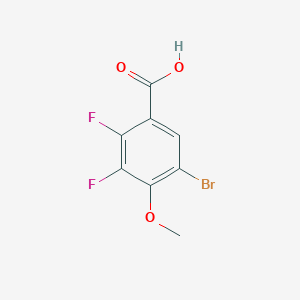
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 1781546-49-3 . It has a molecular weight of 253.04 . The IUPAC name for this compound is this compound . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrF2O2/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2,12H,3H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is used in a variety of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of a variety of compounds, including fluorinated drugs, polymers, and pharmaceuticals. It has also been used in biochemistry and pharmacology as a tool to study the structure and function of proteins and enzymes. In addition, this compound has been used in the synthesis of fluorinated polymers and pharmaceuticals, such as anti-fungal agents and anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is not yet fully understood. However, it has been suggested that the bromine and fluorine atoms of this compound interact with the target molecules, causing changes in their structure and function. The bromine and fluorine atoms can form covalent bonds with the target molecules, altering their shape and function. In addition, the bromine and fluorine atoms can also interact with the target molecules through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied extensively. However, it has been suggested that this compound may have a range of biological effects, including cytotoxicity, apoptosis, and inhibition of cell proliferation. In addition, this compound has been shown to have anti-inflammatory and anti-viral effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is a highly reactive compound and has a wide range of applications in organic synthesis, biochemistry, and pharmacology. However, it has some limitations for lab experiments. This compound is a highly corrosive compound and can be hazardous to human health if not handled properly. In addition, it is a volatile compound and can easily decompose if not stored properly.
Direcciones Futuras
The potential applications of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol are still being explored. Future research should focus on the development of new synthesis methods for this compound and the study of its biochemical and physiological effects. In addition, research should focus on the development of new applications for this compound, such as the synthesis of new fluorinated drugs and polymers. Finally, research should focus on the development of new methods for the safe handling of this compound in laboratory experiments.
Métodos De Síntesis
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol can be synthesized through a two-step process. The first step is the reaction of 2,3-difluoro-4-methoxyphenol with bromine in a solvent, such as methanol, to form 5-bromo-2,3-difluoro-4-methoxyphenol. The second step is the reaction of 5-bromo-2,3-difluoro-4-methoxyphenol with methanol to form this compound. This synthesis method is simple and cost-effective and can be used to produce high yields of this compound.
Safety and Hazards
Propiedades
IUPAC Name |
(5-bromo-2,3-difluoro-4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2,12H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBIYSWOXVYDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

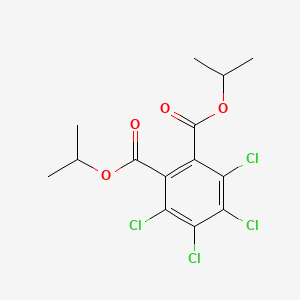
![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)
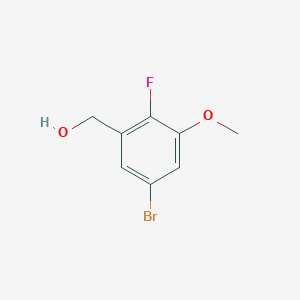
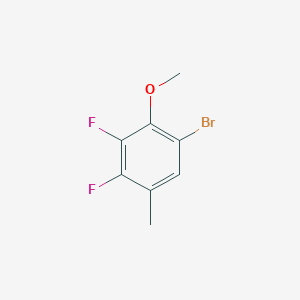
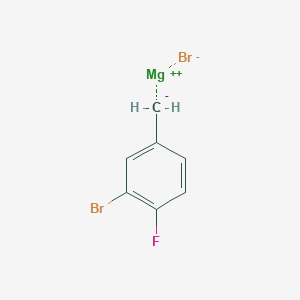

![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)






